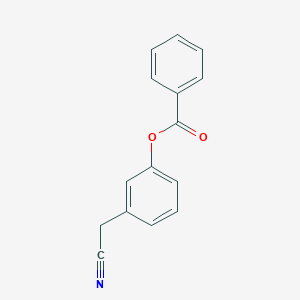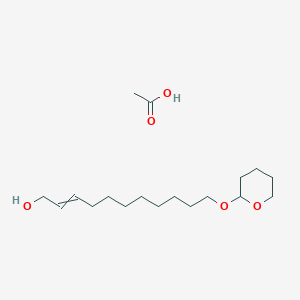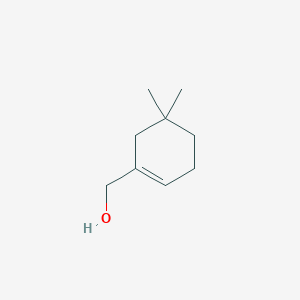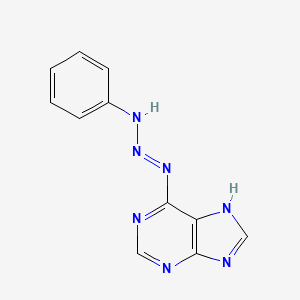![molecular formula C16H16N4O5S B14310038 (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 113563-65-8](/img/structure/B14310038.png)
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is notable for its azido group, which is a functional group containing nitrogen, and its sulfonyl group, which is a sulfur-containing functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Synthesis of 4-azidobenzenesulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Formation of the intermediate: The 4-azidobenzenesulfonyl chloride is then reacted with 2-aminoethylphenol to form the intermediate compound.
Final step: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, solvents like DMF (dimethylformamide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amines.
Oxidation: Formation of quinones.
Applications De Recherche Scientifique
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid depends on its application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidobenzenesulfonyl chloride: Shares the azido and sulfonyl groups but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: Lacks the azido and sulfonyl groups but shares the phenoxyacetic acid structure.
4-Aminobenzenesulfonyl chloride: Similar sulfonyl group but with an amino group instead of an azido group.
Uniqueness
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both azido and sulfonyl groups, along with the phenoxyacetic acid structure, makes it a versatile compound in synthetic chemistry and bioconjugation.
Propriétés
Numéro CAS |
113563-65-8 |
|---|---|
Formule moléculaire |
C16H16N4O5S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[4-[2-[(4-azidophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16N4O5S/c17-20-19-13-3-7-15(8-4-13)26(23,24)18-10-9-12-1-5-14(6-2-12)25-11-16(21)22/h1-8,18H,9-11H2,(H,21,22) |
Clé InChI |
YEWXWCSWONXHHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)



![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)



![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
